molecular formula C10H9ClN2O2 B1394176 Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 867034-10-4

Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B1394176
CAS No.: 867034-10-4
M. Wt: 224.64 g/mol
InChI Key: BBYNLXLFZMEYIO-UHFFFAOYSA-N
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Description

“Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 867034-10-4 . It has a molecular weight of 224.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a flash point of 199.3°C and a boiling point of 406.0±40.0°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and its analogs have been studied extensively in synthetic chemistry. For instance, ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, a related compound, was synthesized from carbethoxyacetamidine and used in the synthesis of pyrrolopyridine analogs, showing potential antibacterial activity (Toja et al., 1986). Additionally, ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate, a variant, demonstrated weak activity against certain bacteria (Al-taweel et al., 2019).

Applications in Medicinal Chemistry

Several studies have explored the use of similar compounds in medicinal chemistry. For example, derivatives of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were synthesized and expected to have antihypertensive activity (Kumar & Mashelker, 2006). Additionally, substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were evaluated for their cytotoxicity toward leukemia cells, with some compounds showing promising results (Al-Trawneh et al., 2021).

Potential in Pesticide Synthesis

These compounds are also significant in the synthesis of pesticides. Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a similar compound, is an important intermediate for the synthesis of the pesticide chlorantraniliprole (Ju, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

Biochemical Analysis

Biochemical Properties

Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound may interact with proteins involved in DNA replication and repair, thereby influencing cellular processes at the genetic level .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways that control cell growth, differentiation, and apoptosis. This can lead to changes in gene expression patterns, affecting the production of proteins that are crucial for cell survival and function. Moreover, the compound’s impact on cellular metabolism can alter the energy balance within the cell, potentially leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, the compound may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events within the cell. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are important for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its degradation. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can vary over time, with initial changes in cell signaling and gene expression followed by longer-term effects on cell proliferation and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, it can lead to toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are essential for its metabolism and clearance. For example, the compound may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted from the body. Additionally, it can affect metabolic flux and metabolite levels within the cell, potentially influencing cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular energy production. The subcellular localization of the compound can affect its potency and specificity in modulating cellular processes .

Properties

IUPAC Name

ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-6-3-4-12-9(11)8(6)13-7/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYNLXLFZMEYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676692
Record name Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867034-10-4
Record name Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium (1Z)-1-(2-chloro-3-nitropyridin-4-yl)-3-ethoxy-3-oxoprop-1-en-2-olate (19.8 g, 63.6 mmol) was dissolved in acetic acid (908 mL) and the solution was treated with iron powder (14.6 g, 280.9 mmol). The reaction mixture was warmed to 60° C. and stirred overnight (18.5 h). TLC analysis indicated consumption of the starting material, therefore the reaction mixture was filtered through diatomaceous earth to remove the catalyst. The filtrate was concentrated to dryness. The residue was treated with methylene chloride (ca. 400 mL) and filtered through a plug of silica. Eluting with methylene chloride removed insolubles, and further elution with methylene chloride/ethyl acetate (50:50) provided ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (10.3 g, 45.8 mmol, yield 72%) as a yellow solid after concentration: Rf 0.80 (silica gel, 50:50 hexanes/ethyl acetate); mp 152-157° C.; 1H NMR (300 MHz, CD3OD) δ1.43 (3H, t, J=7.0 Hz), 4.44 (2H, q, J=7.1 Hz), 7.27 (1H, s), 7.65 (1H, d, J=5.7 Hz), 7.95 (1H, d, J=5.4 Hz); ESI MS m/z 224 [C10H9ClN2O2+H]+; HPLC (Method A) >99% (AUC), tR=16.6 min.
Quantity
908 mL
Type
solvent
Reaction Step One
Name
Quantity
14.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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